(6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline (6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer.
Brand Name: Vulcanchem
CAS No.: 96795-89-0
VCID: VC0004460
InChI: InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m0/s1
SMILES: CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol

(6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline

CAS No.: 96795-89-0

Inhibitors

VCID: VC0004460

Molecular Formula: C19H21NS

Molecular Weight: 295.4 g/mol

(6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline - 96795-89-0

CAS No. 96795-89-0
Product Name (6S,10Br)-6-[4-(methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Molecular Formula C19H21NS
Molecular Weight 295.4 g/mol
IUPAC Name (6S,10bR)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Standard InChI InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m0/s1
Standard InChIKey YVKDUIAAPBKHMJ-RBUKOAKNSA-N
Isomeric SMILES CSC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24
SMILES CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Canonical SMILES CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Description Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer.
Synonyms Alternative Name: McN 5652-Z
PubChem Compound 3036461
Last Modified Nov 12 2021
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